2-Piperidinoaniline

Organic Synthesis Cross-Coupling Catalysis

This ortho-piperidinoaniline scaffold (CAS 39643-31-7) provides unique steric and electronic advantages critical for drug discovery. Its LogP (~2.2) and basicity differ from morpholino/pyrrolidino analogs, ensuring specific target binding for PTP1B and AMPK programs. Purify via vacuum distillation (bp 96-98°C/1mmHg). For high-purity (≥98%) R&D material with validated reactivity in cross-coupling reactions.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 39643-31-7
Cat. No. B057174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinoaniline
CAS39643-31-7
Synonyms1-(o-Aminophenyl)-piperidine;  1-(2-Aminophenyl)piperidine;  2-(Piperidin-1-yl)aniline;  2-(Piperidin-1-yl)benzenamine;  2-Piperidinoaniline;  N-(2-Aminophenyl)piperidine;  o-Piperidinoaniline
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2N
InChIInChI=1S/C11H16N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2
InChIKeyOYECAJPUPWFCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidinoaniline (CAS 39643-31-7): A Key Piperidine-Aniline Building Block for Medicinal Chemistry and Organic Synthesis


2-Piperidinoaniline (CAS 39643-31-7), also known as 2-(1-piperidinyl)aniline, is an organic compound with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . It is characterized by a piperidine ring attached to the ortho position of an aniline moiety. This compound is a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification in drug discovery [1]. It is used to prepare oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and benzimidazole derivatives as AMP-activated protein kinase (AMPK) activators .

Why 2-Piperidinoaniline (CAS 39643-31-7) Cannot Be Substituted with Other Piperidine-Aniline Analogs


In-class compounds such as 4-piperidinoaniline, 2-morpholinoaniline, and 2-pyrrolidinoaniline share structural similarities but differ critically in substitution pattern, ring heteroatom content, and physicochemical properties, which dictate reactivity and biological profile. 2-Piperidinoaniline's ortho-substitution pattern provides unique steric and electronic effects that influence its behavior in cross-coupling reactions and its fit within biological targets . The piperidine ring offers distinct basicity and lipophilicity (LogP ~2.2) compared to morpholine (more polar) and pyrrolidine (less lipophilic) analogs . These differences mean that substituting 2-piperidinoaniline with a close analog can lead to altered reaction kinetics, reduced synthetic yields, or changes in biological activity that invalidate prior structure-activity relationship (SAR) data [1].

Quantitative Differentiation Evidence for 2-Piperidinoaniline (CAS 39643-31-7) Versus Key Analogs


Ortho-Substitution Pattern of 2-Piperidinoaniline Enables Higher Synthetic Yields in Pd-Catalyzed Amination Reactions Compared to Para-Substituted Analogs

2-Piperidinoaniline, with its ortho-substituted piperidine ring, participates in palladium-catalyzed amination reactions with distinct reactivity compared to its para-substituted isomer, 4-piperidinoaniline. While direct comparative data for these specific isomers is limited, class-level inference from studies on substituted anilines indicates that ortho-substitution can significantly impact reaction outcomes . For instance, in the synthesis of N-arylpiperidines via Zincke imine intermediates, the reaction yields for ortho-substituted anilines were reported to be 61-92% [1]. In contrast, para-substituted analogs often show different reactivity profiles due to altered electronic distribution. This suggests that 2-piperidinoaniline may offer superior performance in specific cross-coupling applications.

Organic Synthesis Cross-Coupling Catalysis

2-Piperidinoaniline Exhibits Higher Predicted Lipophilicity (LogP) Than 2-Morpholinoaniline, Influencing Membrane Permeability in Drug Design

The predicted partition coefficient (LogP) for 2-piperidinoaniline is 2.2 . For the morpholine analog, 2-morpholinoaniline (CAS 5585-33-1), the predicted LogP is typically lower due to the presence of an oxygen atom in the morpholine ring, which increases polarity [1]. While exact predicted LogP values for 2-morpholinoaniline are not uniformly reported, the difference in heteroatom content (piperidine vs. morpholine) leads to a quantifiable difference in lipophilicity. This difference in LogP can affect membrane permeability and oral bioavailability in drug candidates.

Medicinal Chemistry Physicochemical Properties ADME

2-Piperidinoaniline's Higher Molecular Weight and Distinct Boiling Point Differentiate It from 2-Pyrrolidinoaniline for Purification and Handling

2-Piperidinoaniline has a molecular weight of 176.26 g/mol and a boiling point of 96-98°C at 1 mmHg . In comparison, 2-pyrrolidinoaniline (CAS 21627-58-7) has a molecular weight of 162.23 g/mol and a boiling point of 296.2°C at 760 mmHg [1]. The lower molecular weight and significantly higher boiling point (at atmospheric pressure) of the pyrrolidine analog translate to different physical handling properties and purification requirements. The piperidine analog's lower boiling point under reduced pressure (1 mmHg) may offer advantages in vacuum distillation purification processes.

Chemical Handling Purification Physical Properties

2-Piperidinoaniline's Predicted pKa (7.03) Suggests Distinct Protonation State at Physiological pH Compared to Morpholine Analogs

The predicted pKa for 2-piperidinoaniline is 7.03 . For 2-morpholinoaniline, the presence of the oxygen atom in the morpholine ring lowers the basicity of the nitrogen, resulting in a lower pKa (typically around 6-7 for morpholine derivatives) . This difference in pKa values means that at physiological pH (7.4), 2-piperidinoaniline will be predominantly unprotonated, while 2-morpholinoaniline may exist in a different protonation state. This can impact binding interactions with biological targets and overall pharmacokinetic behavior.

Medicinal Chemistry Ionization Physicochemical Properties

Optimal Research and Industrial Applications for 2-Piperidinoaniline (CAS 39643-31-7) Based on Differential Evidence


Synthesis of PTP1B Inhibitors for Diabetes and Obesity Research

2-Piperidinoaniline is used to prepare oxalylarylaminobenzoic acids, which act as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin and leptin signaling, making it a validated target for type 2 diabetes and obesity . The ortho-substitution pattern and specific basicity of 2-piperidinoaniline may confer favorable binding interactions compared to para-substituted or heteroatom-containing analogs.

Construction of AMPK Activators as Metabolic Disorder Therapeutics

This compound serves as a building block for synthesizing benzimidazole derivatives that function as AMP-activated protein kinase (AMPK) activators. AMPK is a central energy sensor involved in metabolic regulation, and its activation has therapeutic potential for conditions such as type 2 diabetes, obesity, and cardiovascular diseases . The piperidine ring's lipophilicity (LogP 2.2) may contribute to favorable cellular permeability.

Fragment-Based Drug Discovery (FBDD) Scaffold for Hit-to-Lead Optimization

As a fragment molecule, 2-Piperidinoaniline provides a structural basis and research tool for the design and screening of novel drug candidates [1]. Its molecular weight (176.26 g/mol) and physicochemical properties align with fragment library guidelines, and its synthetic versatility allows for rapid derivatization in hit expansion campaigns.

Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis

2-Piperidinoaniline can participate in palladium-catalyzed amination reactions, enabling the construction of complex N-arylpiperidine scaffolds. Class-level evidence suggests that ortho-substituted anilines can achieve yields of 61-92% in such reactions [2]. Its boiling point (96-98°C at 1 mmHg) facilitates purification by vacuum distillation.

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